molecular formula C12H14ClN B3317107 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] CAS No. 956141-91-6

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

Cat. No.: B3317107
CAS No.: 956141-91-6
M. Wt: 207.70 g/mol
InChI Key: ZSBPDAQOZOLDDN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-chlorospiro[1,2-dihydroindene-3,3'-pyrrolidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c13-10-1-2-11-9(7-10)3-4-12(11)5-6-14-8-12/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBPDAQOZOLDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)C3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213821
Record name 5-Chloro-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956141-91-6
Record name 5-Chloro-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956141-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] typically involves a multi-step process. One common method includes the reaction of indene derivatives with pyrrolidine under specific conditions. For example, the reaction may involve the use of a dimethylsulfide borane complex in tetrahydrofuran at temperatures ranging from 0 to 20°C, followed by treatment with hydrogen chloride and sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Oxidation Reactions

The dione moiety in the pyrrolidine ring and the indene backbone are primary sites for oxidation. Key transformations include:

a. Dione Oxidation
The 2',5'-dione group undergoes oxidation under specific conditions, forming hydroxylated or carboxylated derivatives. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media

  • Product : Hydroxylated derivatives via radical intermediates .

b. Indene Backbone Oxidation
The chloro-substituted indene moiety can be oxidized to form epoxides or diols, depending on reaction conditions:

  • Reagent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)

  • Product : Epoxidation at the double bond of the indene system .

Reduction Reactions

Reductive modifications target both the dione and spirocyclic systems:

a. Dione Reduction

  • Reagent : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

  • Product : Corresponding diols (e.g., 2',5'-dihydroxy derivatives) .

b. Indene Saturation
Catalytic hydrogenation reduces the indene double bond:

  • Reagent : H₂ gas with palladium on carbon (Pd/C)

  • Product : Fully saturated spiro[indane-pyrrolidine] derivatives .

Substitution Reactions

The chloro substituent and spirocyclic nitrogen are reactive sites for nucleophilic substitution:

a. Chloro Group Replacement

  • Nucleophiles : Amines, thiols, or alkoxides

  • Conditions : Polar aprotic solvents (e.g., DMF) at 60–80°C

  • Example : Reaction with piperazine yields amino-substituted derivatives with enhanced pharmacological profiles .

b. Spirocyclic Nitrogen Functionalization
The pyrrolidine nitrogen undergoes alkylation or acylation:

  • Reagent : Alkyl halides or acyl chlorides

  • Product : N-alkylated or N-acylated analogs, modulating solubility and bioavailability .

Metabolic Reactions

In vivo studies reveal metabolic pathways critical for drug design:

Metabolic Pathway Enzyme Involved Major Metabolite Biological Impact
N-DealkylationCYP3A4Desalkyl-spiro derivativeReduced receptor binding affinity
GlucuronidationUGT1A1O-Glucuronide conjugateEnhanced excretion
Oxidative hydroxylationCYP2D64-Hydroxy-indene derivativePotential detoxification

Cyclization and Ring-Opening

The spirocyclic structure participates in ring-opening/closure equilibria under specific conditions:

a. Acid-Catalyzed Ring Opening

  • Conditions : HCl in ethanol

  • Product : Linear pyrrolidine-indene hybrids, enabling further functionalization .

b. Base-Mediated Cyclization

  • Reagent : Piperidine in refluxing ethanol

  • Application : Synthesis of tetracyclic analogs via intramolecular aldol condensation .

Comparative Reactivity Insights

Structural Feature Reactivity Trend Key Reference
Chloro substituentEnhances electrophilic substitution at C5
Spirocyclic nitrogenProne to N-oxidation and alkylation
Dione functionalitySusceptible to nucleophilic attack at carbonyls

Case Study: Antiplasmodial Derivatives

Modification of the pyrrolidine ring with hydantoin moieties demonstrated structure-activity relationships (SAR):

  • Substitution : Elongating the carbon chain between hydantoin and pyrrolidine improved antiplasmodial activity (IC₅₀: 0.8 µM vs. 12 µM for shorter chains) .

  • Mechanism : Enhanced binding to Plasmodium enzyme active sites via hydrogen bonding with dione groups .

Scientific Research Applications

Scientific Research Applications

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] has several applications across different scientific domains:

A. Chemistry

  • Building Block for Complex Molecules: The compound serves as a precursor for synthesizing more complex spirocyclic compounds. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic chemistry .

B. Biological Research

  • Enzyme Interaction Studies: Its structure enables the study of interactions with biological macromolecules, particularly enzymes and receptors. This interaction is crucial for understanding its potential therapeutic effects .

C. Medicinal Chemistry

  • Therapeutic Potential: Research indicates that derivatives of this compound may exhibit significant biological activities, including:
    • Antimicrobial properties against various pathogens.
    • Potential as antiplasmodial agents, showing efficacy against malaria-causing parasites.
    • Modulation of neurotransmitter systems, particularly serotonin receptors, suggesting applications in treating mood disorders and anxiety .

Case Studies and Research Findings

Several studies have highlighted the potential of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] in therapeutic applications:

StudyFindings
Mohammadizadeh et al. (2021)Demonstrated the synthesis of novel derivatives with enhanced biological activity against malaria parasites .
Quock et al. (1999)Investigated the analgesic properties of similar spirocyclic compounds through delta opioid receptor interactions .
Recent Review (2020)Summarized the use of spirocyclic frameworks in drug development, emphasizing their unique pharmacological profiles .

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
  • CAS No.: 956141-90-5
  • Molecular Formula: C₁₂H₁₀ClNO₂
  • Molecular Weight : 235.67 g/mol .

Physicochemical Properties :

  • Boiling Point : 445.3 ± 45.0°C (760 mmHg)
  • Density : 1.4 ± 0.1 g/cm³
  • LogP (XlogP) : 1.5
  • Hydrogen Bond Donors/Acceptors: 1/2
  • Topological Polar Surface Area : 46.2 Ų .

Structural Features: The compound features a spirocyclic framework combining an indene moiety and a pyrrolidine ring. The chlorine substituent at position 5 enhances electronic effects, influencing reactivity and biological interactions.

Comparison with Structural and Functional Analogues

5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] Hydrochloride

  • CAS No.: 2551116-78-8
  • Molecular Formula : C₁₂H₁₀BrN·HCl
  • Molecular Weight : 288.6 g/mol
  • Key Differences :
    • Bromine substituent replaces chlorine, increasing molecular weight and polarizability.
    • Hydrochloride salt improves solubility but complicates purity (≥95% reported) .
  • Applications : Discontinued production limits its pharmacological evaluation, but bromine’s larger atomic radius may alter receptor binding compared to chlorine .

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

  • CAS No.: 81402-16-6
  • Molecular Formula: C₁₂H₁₁NO₂
  • Molecular Weight : 201.22 g/mol
  • Key Differences :
    • Absence of chlorine reduces molecular weight and hydrophobicity (XlogP = 1.5 vs. 1.5 for chloro-analogue).
    • Dione groups retained, suggesting similar hydrogen-bonding capacity .
  • Synthetic Relevance : Used as a precursor for spirocyclic drug candidates, highlighting the role of chloro-substituents in downstream modifications .

4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] Hydrochloride

  • Molecular Formula : C₁₃H₁₃FN·HCl
  • Key Differences :
    • Piperidine replaces pyrrolidine, altering ring strain and basicity.
    • Fluorine’s electronegativity impacts electronic distribution versus chlorine .

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent LogP (XlogP) Hydrogen Bond Donors/Acceptors
5-Chloro-2,3-dihydrospiro[...]-dione C₁₂H₁₀ClNO₂ 235.67 Cl 1.5 1/2
5-Bromo-2,3-dihydrospiro[...] HCl C₁₂H₁₀BrN·HCl 288.6 Br N/A 1/1 (salt)
2,3-Dihydrospiro[...]-2',5'-dione C₁₂H₁₁NO₂ 201.22 None 1.5 1/2
4-Fluoro-2,3-dihydrospiro[...] HCl C₁₃H₁₃FN·HCl 253.7 F N/A 1/1 (salt)

Research Findings and Gaps

  • Synthetic Accessibility : The chloro-analogue is synthesized via multicomponent reactions (50–58% yields), comparable to bromo- and fluoro-derivatives. Piperidine-based spirocycles require distinct optimization .
  • Structural Tunability : Chlorine’s moderate electronegativity balances lipophilicity and reactivity, making it preferable over bromine for metabolic stability .

Biological Activity

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H14ClN
  • Molecular Weight : 233.71 g/mol
  • CAS Number : 956141-90-5

The compound features a spirocyclic structure that contributes to its biological properties by allowing interactions with various biological targets.

The biological activity of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. Notably:

  • Protein Kinase Inhibition : The compound has been shown to inhibit several protein kinases, which are critical in various signaling pathways. This includes:
    • VEGF (Vascular Endothelial Growth Factor) : Involved in angiogenesis.
    • Aurora Kinases : Essential for cell division.
    • Janus Kinase 2 (JAK) : Plays a role in cytokine signaling.

Inhibition of these kinases can lead to reduced tumor growth and proliferation in cancer models .

Anticancer Activity

Research indicates that 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

  • Prostate Cancer : The compound showed significant antiproliferative activity against the PC-3M cell line.
  • Cervical Carcinoma : Moderate inhibition was observed against HeLa cells .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. This activity is believed to be mediated through the modulation of inflammatory cytokines and pathways involved in the inflammatory response.

Neuroprotective Properties

Preliminary studies suggest that 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] may possess neuroprotective effects. This could be attributed to its ability to inhibit oxidative stress and apoptotic pathways in neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of prostate (PC-3M) and cervical (HeLa) cancer cells
Anti-inflammatoryModulates inflammatory cytokines
NeuroprotectiveReduces oxidative stress and apoptosis in neuronal cells

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine].

  • Anticancer Study :
    • A study demonstrated that treatment with this compound resulted in a significant reduction in tumor volume in xenograft models of prostate cancer. The mechanism was linked to the inhibition of VEGF signaling pathways .
  • Inflammation Model :
    • In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Neuroprotection :
    • Research indicated that the compound protected neuronal cells from oxidative damage induced by H2O2, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What synthetic strategies are effective for preparing 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]?

The compound is typically synthesized via multicomponent reactions or spirocyclization strategies. For example:

  • Stepwise assembly : Start with halogenated indene derivatives and functionalized pyrrolidine precursors. Use coupling agents like Pd(PPh₃)₄ in dioxane/water under reflux (105°C) to form the spiro junction .
  • Cyclocondensation : Optimize reaction time (9–12 hours) and solvent systems (e.g., THF or n-butanol) for ring closure, as demonstrated in analogous dispiro[indoline-pyrrolidine] syntheses .
  • Purification : Recrystallize from n-butanol to achieve >95% purity, monitoring by TLC or HPLC .

Q. Which analytical methods are critical for structural validation?

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) resolve spiro junction geometry. Key signals include δ 2.10–4.38 ppm for pyrrolidine protons and aromatic protons at δ 6.68–7.56 ppm .
  • IR spectroscopy : Detect carbonyl stretches (1713–1786 cm⁻¹) and NH vibrations (3105–3210 cm⁻¹) to confirm functional groups .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N within 0.5% of theoretical values) .

Q. What safety protocols are essential during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Keep in airtight containers away from strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Challenges

Q. How can reaction yields for spiro ring formation be optimized?

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack during cyclization .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., ZnCl₂) to accelerate spirocyclization .
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .

Q. How should researchers resolve contradictions in cholinesterase inhibition data?

  • Comparative IC₅₀ assays : Use standardized Ellman’s method with donepezil as a positive control .
  • Structural validation : Correlate inhibitory activity with substituent effects (e.g., chloro vs. methoxy groups) via X-ray crystallography or molecular docking .
  • Batch consistency : Ensure purity >98% (HPLC) to eliminate variability from synthetic impurities .

Q. What computational approaches predict binding interactions with biological targets?

  • Molecular docking : Use MOE 2016.08 with PDB structures (e.g., 4EY7 for acetylcholinesterase) to model ligand-receptor interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of spiro compound-protein complexes .
  • QSAR modeling : Train models on logP, polar surface area, and H-bond donor/acceptor counts to predict activity .

Notes

  • Methodological Focus : Answers emphasize reproducible protocols over theoretical definitions.
  • Contradictions Addressed : Highlighted strategies to reconcile pharmacological data discrepancies (e.g., purity controls, structural validation).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]
Reactant of Route 2
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

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